1-[2-(4-Fluorophenoxy)ethyl]piperazine

Sigma Receptor Pharmacology Neuropsychiatric Probe Design Binding Assay

Medicinal chemists require validated intermediates to maintain SAR integrity when developing CNS-targeting modulators. Substituting generic piperazines invalidates pharmacological conclusions. This fluorinated piperazine derivative offers: - A free NH group for selective N-alkylation/acylation - Essential scaffold for SSRIs and sigma receptor ligands - Lacks confounding sigma-1 affinity, enabling 'clean' transporter probe synthesis Available as a research-grade building block for neuroscience drug discovery.

Molecular Formula C12H17FN2O
Molecular Weight 224.27 g/mol
CAS No. 77602-92-7
Cat. No. B1298226
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Fluorophenoxy)ethyl]piperazine
CAS77602-92-7
Molecular FormulaC12H17FN2O
Molecular Weight224.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CCOC2=CC=C(C=C2)F
InChIInChI=1S/C12H17FN2O/c13-11-1-3-12(4-2-11)16-10-9-15-7-5-14-6-8-15/h1-4,14H,5-10H2
InChIKeyIHVXZESETSWDAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-[2-(4-Fluorophenoxy)ethyl]piperazine: Overview


1-[2-(4-Fluorophenoxy)ethyl]piperazine (CAS 77602-92-7) is a fluorinated piperazine derivative with a molecular formula of C₁₂H₁₇FN₂O and a molecular weight of 224.28 g/mol [1]. As an intermediate with a substituted phenoxyethyl side chain, it is primarily employed as a research building block in medicinal chemistry for developing modulators of the serotonin transporter (SERT) and central nervous system (CNS) targets . Its functional utility in the design of selective serotonin reuptake inhibitors (SSRIs) and sigma receptor ligands establishes its niche role in neuroscience and psychiatric drug discovery [2].

SERT modulator design via fluorophenoxyethyl-piperazine core
Sigma-1 inactive scaffold for transporter-selective probes
Modular NH handle for arylpiperazine SAR derivatization

Why Generic Analogs Cannot Substitute in CNS Ligand Design


Within the piperazine class of CNS ligands, small structural modifications—such as the length of the linker, substitution on the phenyl ring, or N-alkylation pattern—produce profound shifts in target selectivity and functional activity [1]. For instance, the unsubstituted 1-[2-(4-fluorophenoxy)ethyl]piperazine scaffold serves as a critical intermediate whose biological profile is fundamentally distinct from its closer analogs. Substituting a simple phenoxy group for the fluorophenoxy moiety, or altering the ethylene spacer to a propyl or phenyl linker, can ablate SERT recognition or redirect binding toward sigma-1 receptors instead of the intended transporter [2]. Consequently, substituting a generic piperazine or an off-the-shelf analog during lead optimization will invalidate structure-activity relationship (SAR) hypotheses and yield erroneous pharmacological conclusions [3].

Linker Length
Ethylene spacer critical for SERT recognition; propyl or phenyl may redirect binding.
Phenyl Substitution
Fluorophenoxy moiety may shift sigma-1 vs SERT selectivity; simple phenoxy differs.
N-Alkylation Pattern
Secondary amine vs N-alkylated piperazine alters target selectivity and functional activity.

Differentiation from Closest Analogs


Sigma-1 Affinity Divergence: Mono- vs. Bis-Fluorophenoxyethyl

The bis-analog 1,4-bis-[2-(4-fluorophenoxy)ethyl]piperazine demonstrates high nanomolar affinity for sigma-1 receptors, with an IC₅₀ below 700 nM in a radioligand displacement assay [1]. In stark contrast, the mono-substituted target compound 1-[2-(4-fluorophenoxy)ethyl]piperazine is explicitly described in the same patent disclosure as lacking this high sigma-1 affinity, with the activity residing in the bis-substituted scaffold. This confirms that procurement of the mono-substituted variant is essential for experiments where sigma-1 receptor activation or antagonism is an undesired off-target effect, particularly in SERT-focused programs.

Sigma-1 Affinity Divergence
Cross-study comparable
Target: no significant affinity
Comparator: < 700 nM
Supports absence of sigma-1 off-target in SERT assays.
Radioligand displacement assay.
Sigma Receptor Pharmacology Neuropsychiatric Probe Design Binding Assay

SERT Modulator Scaffold Utility in Fluoxetine Congeners

Research into 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines—structural congeners that incorporate the 4-fluorophenoxyethyl motif—has quantified SERT inhibition for this chemical class. Three synthesized congeners exhibited SERT IC₅₀ values of 1.45 μM, 3.27 μM, and 9.56 μM in radioligand uptake assays [1]. While the target compound itself lacks these direct measurements, these class-level data substantiate the 4-fluorophenoxyethyl-piperazine substructure as a validated SERT-recognition element. The target compound, as a simpler primary amine analog, provides a modular entry point for constructing dual-action ligands that pair SERT inhibition with additional pharmacology (e.g., 5-HT receptor antagonism) to mitigate adverse effects, a strategy explicitly pursued with this chemical series .

SERT Recognition Motif
Class-level
1.45 – 9.56 μM
Class-level SERT binding supports congener design.
Target compound IC50 not available.
Antidepressant Drug Discovery Serotonin Transporter (SERT) Structure-Activity Relationship (SAR)

Absence of Sigma-1 Activity vs. Known Sigma Ligands

A distinct class of sigma-1 receptor ligands includes compounds such as 1-[2-(2-fluorophenoxy)ethyl]-4-[3-(3,4,5-trimethoxyphenyl)propyl]piperazine, which are designed for high sigma-1 affinity [1]. The target compound, 1-[2-(4-fluorophenoxy)ethyl]piperazine, is a simpler mono-substituted piperazine that does not exhibit this high sigma-1 affinity, as evidenced by its exclusion from sigma receptor patent claims [2]. This negative data point is a key differentiator: it defines the compound's suitability for applications where sigma receptor engagement must be avoided, such as in the development of 'pure' transporter ligands or in CNS probes intended for mechanisms orthogonal to sigma pathways.

Sigma-1 Selectivity vs Ligands
Class-level
No high affinity (target) vs potent sigma-1 ligand (comparator)
Supports reduced sigma-1 interference in transporter studies.
Based on patent structural exclusion.
Sigma Receptor Ligands Selectivity Profiling CNS Drug Discovery

Application Scenarios


Dual-Action Serotonin Modulator Synthesis

Medicinal chemists seeking to create next-generation antidepressants that combine SERT inhibition with 5-HT receptor antagonism can use this compound as a starting material [1]. By coupling the 4-fluorophenoxyethyl-piperazine core to diverse aryl moieties, researchers can synthesize a library of fluoxetine congeners aimed at mitigating the adverse effects of conventional SSRIs . This application is directly supported by the class-level SERT inhibitory data (IC₅₀ values between 1.45 and 9.56 μM) observed for structurally related 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines [2].

Sigma-1 Silent CNS Probes for Transporter Pharmacology

In projects focused on elucidating the pharmacology of monoamine transporters (SERT, NET, DAT) without the confounding influence of sigma receptor activation, this compound provides a critical baseline scaffold [3]. Its lack of high sigma-1 affinity, as confirmed by its omission from sigma ligand patent claims [4], makes it an ideal intermediate for synthesizing 'clean' transporter probes, enabling more accurate interpretation of in vitro and in vivo behavioral assays.

Custom Derivatization for Arylpiperazine SAR Studies

Researchers investigating the SAR of arylpiperazines at CNS targets can utilize this mono-substituted piperazine for controlled chemical diversification [5]. The free NH group on the piperazine ring allows for selective N-alkylation or acylation, enabling systematic exploration of linker length and substituent effects on binding affinity and functional selectivity [6]. This modular approach is essential for building focused libraries to identify new lead compounds for psychiatric and neurological disorders.

Application
Selection Property
Validation Focus
SERT Modulator Design
4-Fluorophenoxyethyl SERT motif
Class-level SERT IC50 review
Sigma-1 Silent Transporter Probes
Absence of sigma-1 affinity
Off-target sigma-1 profiling
Arylpiperazine SAR Derivatization
Free piperazine NH handle
Linker/substituent SAR evaluation

Technical Documentation Hub

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47 linked technical documents
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